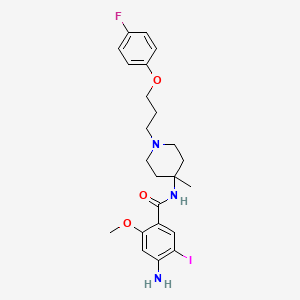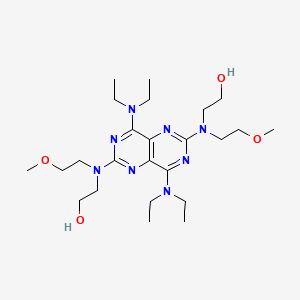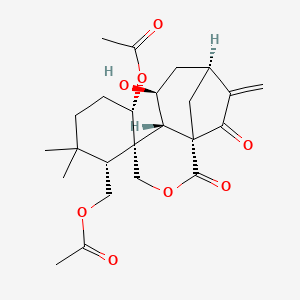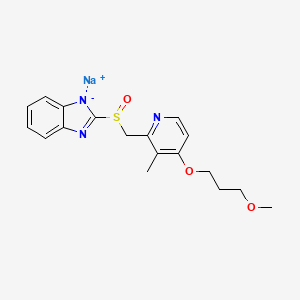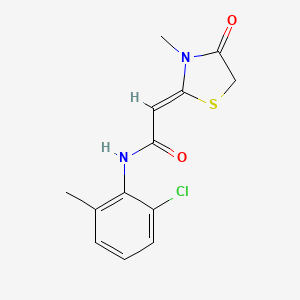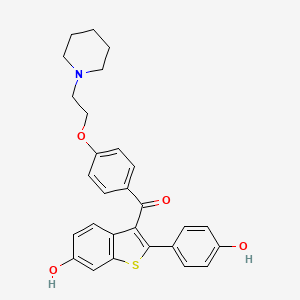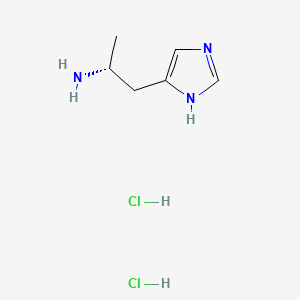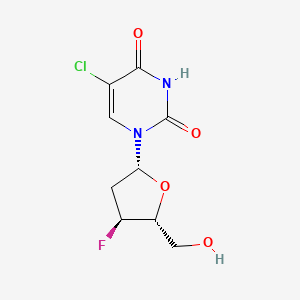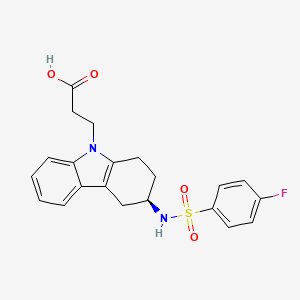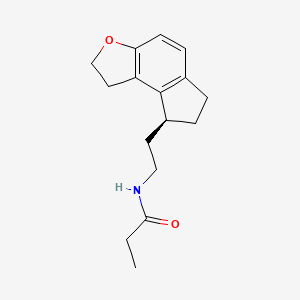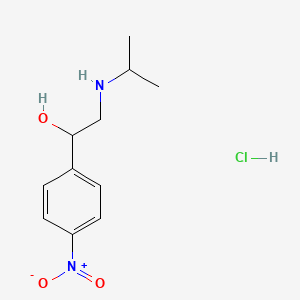
ニフェナロール塩酸塩
概要
説明
Nifenalol hydrochloride is a beta-receptor antagonist with the molecular formula C11H16N2O3.ClH and a molecular weight of 260.717. It is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure. The compound exists as a racemic mixture, with the levo-isomer being more active in blocking beta-receptors compared to the dextro-isomer .
科学的研究の応用
Nifenalol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving beta-receptor antagonists and their chemical properties.
Biology: The compound is studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Nifenalol hydrochloride is investigated for its potential therapeutic effects in conditions such as coronary artery disease and hypertension.
作用機序
Mode of Action
Nifenalol Hydrochloride acts as a β-adrenergic receptor antagonist . It binds to these receptors, blocking the binding of natural ligands such as adrenaline and noradrenaline. This prevents the activation of the receptors and the subsequent signal transduction pathways .
Biochemical Pathways
Upon blocking the β-adrenergic receptors, Nifenalol Hydrochloride inhibits the downstream signaling pathways associated with these receptors. This includes the inhibition of β-adrenoceptor differentiation in right atrium, diaphragm, and adipose tissue .
Result of Action
The antagonistic action of Nifenalol Hydrochloride on β-adrenergic receptors leads to a decrease in heart rate and blood pressure. It also induces the Early Afterdepolarization (EAD) effect, a phenomenon in cardiac electrophysiology that usually occurs during an action potential in ventricular muscle cells and can lead to arrhythmia .
生化学分析
Biochemical Properties
Nifenalol hydrochloride functions primarily as a beta-adrenoceptor antagonist. It interacts with beta-adrenergic receptors, which are proteins located on the surface of cells in various tissues, including the heart and lungs . By binding to these receptors, Nifenalol hydrochloride inhibits the action of endogenous catecholamines such as epinephrine and norepinephrine. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the management of conditions like hypertension and angina .
Cellular Effects
Nifenalol hydrochloride affects various types of cells, particularly those in the cardiovascular system. In cardiac cells, it reduces the force of contraction and heart rate by blocking beta-adrenergic receptors . This action helps to alleviate symptoms of angina and reduce the risk of arrhythmias. Additionally, Nifenalol hydrochloride has been shown to have a protective effect against ischemic changes in the electrocardiogram (EKG) of patients with coronary artery disease . It also influences cellular metabolism by reducing the metabolic demands of the heart, thereby improving oxygen utilization .
Molecular Mechanism
The molecular mechanism of Nifenalol hydrochloride involves its binding to beta-adrenergic receptors on the cell surface . This binding prevents the activation of these receptors by endogenous catecholamines, thereby inhibiting the downstream signaling pathways that lead to increased heart rate and contractility . Nifenalol hydrochloride does not possess significant local anesthetic properties, distinguishing it from other beta-blockers like propranolol . The levo-isomer of Nifenalol hydrochloride is particularly effective in blocking beta-receptors, being about twice as active as the racemic mixture .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nifenalol hydrochloride have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure to certain conditions . Studies have shown that Nifenalol hydrochloride can exacerbate fighting behavior in male mice subjected to foot-shock, indicating potential changes in its effects over time . Long-term studies in patients with coronary artery disease have demonstrated that Nifenalol hydrochloride provides sustained protection against angina and ischemic changes in the EKG .
Dosage Effects in Animal Models
In animal models, the effects of Nifenalol hydrochloride vary with different dosages. At low doses, it effectively blocks beta-adrenergic receptors, leading to reduced heart rate and blood pressure . At higher doses, Nifenalol hydrochloride can cause adverse effects such as exacerbation of fighting behavior in mice . The therapeutic window for Nifenalol hydrochloride is relatively narrow, and careful dosage adjustments are necessary to avoid toxicity .
Metabolic Pathways
Nifenalol hydrochloride is involved in metabolic pathways related to the cardiovascular system. It interacts with enzymes and cofactors that regulate heart rate and blood pressure . By blocking beta-adrenergic receptors, Nifenalol hydrochloride reduces the metabolic demands of the heart, leading to improved oxygen utilization and reduced risk of ischemic damage . The compound’s metabolism and excretion pathways are essential for understanding its pharmacokinetics and optimizing its therapeutic use .
Transport and Distribution
Nifenalol hydrochloride is transported and distributed within cells and tissues primarily through the bloodstream . It binds to beta-adrenergic receptors on the surface of target cells, including those in the heart and lungs . The distribution of Nifenalol hydrochloride is influenced by its binding affinity to these receptors, as well as its solubility and stability in biological fluids . The compound’s transport mechanisms are crucial for its efficacy in treating cardiovascular conditions .
Subcellular Localization
The subcellular localization of Nifenalol hydrochloride is primarily at the cell membrane, where beta-adrenergic receptors are located . By binding to these receptors, Nifenalol hydrochloride exerts its effects on cellular signaling pathways and metabolic processes . The compound’s localization at the cell membrane is essential for its function as a beta-adrenoceptor antagonist, as it allows for direct interaction with target receptors .
準備方法
Synthetic Routes and Reaction Conditions: Nifenalol hydrochloride can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of benzenemethanol with isopropylamine and nitric acid to form the desired product. The reaction conditions typically include controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of nifenalol hydrochloride involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is essential for its use in pharmaceutical applications .
化学反応の分析
Types of Reactions: Nifenalol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nifenalol hydrochloride into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
類似化合物との比較
Propranolol: Another beta-blocker with local anesthetic properties.
Butidrine: A beta-blocker with similar effects but different chemical properties.
Practolol: A beta-blocker used for similar therapeutic purposes.
Uniqueness of Nifenalol Hydrochloride: Nifenalol hydrochloride is unique in its lack of local anesthetic properties and its specific activity profile. The levo-isomer is more active in blocking beta-receptors compared to the racemic mixture, making it a valuable compound for targeted therapeutic applications .
特性
IUPAC Name |
1-(4-nitrophenyl)-2-(propan-2-ylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-8(2)12-7-11(14)9-3-5-10(6-4-9)13(15)16;/h3-6,8,11-12,14H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGOXRVTUNXXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972520 | |
| Record name | 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5704-60-9 | |
| Record name | Benzenemethanol, α-[[(1-methylethyl)amino]methyl]-4-nitro-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5704-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nifenalol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005704609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Nitrophenyl)-2-[(propan-2-yl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90972520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-[[isopropylamino]methyl]-4-nitrobenzyl alcohol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIFENALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KMT7J8EZC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B1678773.png)
![4-[(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1678775.png)
